![molecular formula C15H10Cl2N2O2S2 B2836061 2,5-dichloro-N-(4-(4-methoxyphenyl)thiazol-2-yl)thiophene-3-carboxamide CAS No. 476626-94-5](/img/structure/B2836061.png)
2,5-dichloro-N-(4-(4-methoxyphenyl)thiazol-2-yl)thiophene-3-carboxamide
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Overview
Description
The compound “2,5-dichloro-N-(4-(4-methoxyphenyl)thiazol-2-yl)thiophene-3-carboxamide” is a derivative of thiazole . Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .
Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Scientific Research Applications
Anticancer Activity
2,5-Dichloro-N-(4-(4-methoxyphenyl)thiazol-2-yl)thiophene-3-carboxamide and its derivatives have been explored for their potential anticancer activities. Research demonstrates that certain thiophene-based compounds, including those structurally related to the aforementioned chemical, exhibit significant inhibitory activity against various cancer cell lines. This highlights the potential of such compounds in the development of new anticancer therapies (Atta & Abdel‐Latif, 2021).
Corrosion Inhibition
Studies on related thiazole-based pyridine derivatives have shown potential as corrosion inhibitors for mild steel. These compounds exhibit efficiency in protecting steel surfaces, suggesting that similar compounds, like the one , might have applications in preventing corrosion in industrial settings (Chaitra, Mohana, & Tandon, 2016).
Anti-Inflammatory and Analgesic Agents
Related compounds have been synthesized and tested for their effectiveness as anti-inflammatory and analgesic agents. These studies indicate that derivatives of 2,5-dichloro-N-(4-(4-methoxyphenyl)thiazol-2-yl)thiophene-3-carboxamide could also possess similar properties, potentially contributing to the development of new pain relief medications (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial Evaluation
Studies on certain thiophene-based compounds have explored their antimicrobial properties. This suggests that the compound , due to its structural similarities, could also be studied for potential applications in combating microbial infections (Talupur, Satheesh, & Chandrasekhar, 2021).
Fluorescent Dyes and Photovoltaic Performance
Derivatives of the compound have been used in the synthesis of fluorescent dyes, showcasing potential applications in various scientific and industrial processes, such as in sensors or displays. Moreover, these compounds have been studied for their effectiveness in dye-sensitized solar cells, indicating their role in renewable energy technologies (Witalewska, Wrona-Piotrowicz, & Zakrzewski, 2019).
Future Directions
Thiazoles are important heterocyclics exhibiting diverse biological activities . Therefore, researchers have synthesized compounds containing the thiazole ring with variable substituents as target structures, and evaluated their biological activities . This suggests that “2,5-dichloro-N-(4-(4-methoxyphenyl)thiazol-2-yl)thiophene-3-carboxamide” could be a potential target for future research in medicinal chemistry.
properties
IUPAC Name |
2,5-dichloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O2S2/c1-21-9-4-2-8(3-5-9)11-7-22-15(18-11)19-14(20)10-6-12(16)23-13(10)17/h2-7H,1H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHFPADNPAIZAHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=C(SC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dichloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]thiophene-3-carboxamide |
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